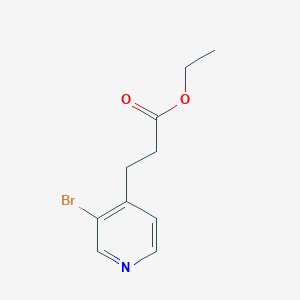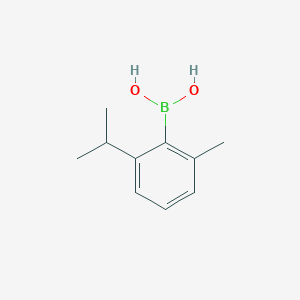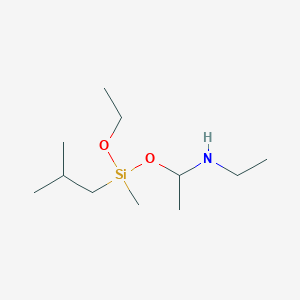
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Overview
Description
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinolinemonocarboxylic acid . It is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .
Synthesis Analysis
The synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives involves several steps. The 4-quinolone scaffold holds significant relevance in medicinal chemistry . Various synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis
The molecular structure of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is C10H6BrNO3 . The crystal structure analysis of a similar compound revealed that there are three rings .Chemical Reactions Analysis
2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid include a molecular weight of 268.06400 . Other properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Antibacterial Applications
This compound has been linked to the development of quinolone antibiotics , such as ozenoxacin, which is used for the treatment of impetigo and other dermatological bacterial infections .
Organic Synthesis
It serves as a reagent in various organic synthesis processes, contributing to the advancement of life sciences research and environmental measurement applications .
Alzheimer’s Disease Research
There is a similarity between this compound’s structure and that of donepezil, a drug used for Alzheimer’s disease treatment, suggesting potential applications in neurological research .
Diuretic Properties
Research indicates that derivatives of this compound may enhance diuretic properties when introduced into certain molecular structures .
Heterocyclic Chemistry
This compound is involved in the synthesis of heterocycles, which are structures with wide-ranging biological activities .
Corrosion Inhibition
Studies have shown that derivatives of this compound can act as corrosion inhibitors for mild steel in acidic environments, which has implications for industrial applications .
Safety and Hazards
Future Directions
Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . This suggests that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives could be explored for their therapeutic potential in the future .
properties
IUPAC Name |
7-bromo-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCCWDPJOSBQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697466 | |
| Record name | 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
CAS RN |
762260-63-9 | |
| Record name | 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone](/img/structure/B1504191.png)
![Octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B1504192.png)









